molecular formula C18H18ClFN2O B5568607 1-(4-chlorobenzyl)-4-(4-fluorobenzoyl)piperazine

1-(4-chlorobenzyl)-4-(4-fluorobenzoyl)piperazine

Cat. No. B5568607
M. Wt: 332.8 g/mol
InChI Key: DELFMBBFXRKTKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorobenzyl)-4-(4-fluorobenzoyl)piperazine, also known as CBFP, is a chemical compound that belongs to the class of piperazine derivatives. CBFP has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-4-(4-fluorobenzoyl)piperazine is not fully understood, but studies suggest that it works by modulating various signaling pathways in the body. 1-(4-chlorobenzyl)-4-(4-fluorobenzoyl)piperazine has been shown to inhibit the activity of enzymes involved in cancer cell proliferation and angiogenesis. It also activates various neuroprotective pathways in the brain and reduces inflammation by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-(4-chlorobenzyl)-4-(4-fluorobenzoyl)piperazine has been shown to have various biochemical and physiological effects in the body. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect neurons from damage. 1-(4-chlorobenzyl)-4-(4-fluorobenzoyl)piperazine has also been shown to have antioxidant properties and can scavenge free radicals in the body.

Advantages and Limitations for Lab Experiments

1-(4-chlorobenzyl)-4-(4-fluorobenzoyl)piperazine has several advantages for lab experiments, including its high yield and purity. It is also relatively easy to synthesize and can be obtained in large quantities. However, 1-(4-chlorobenzyl)-4-(4-fluorobenzoyl)piperazine has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for 1-(4-chlorobenzyl)-4-(4-fluorobenzoyl)piperazine research. One area of interest is the development of 1-(4-chlorobenzyl)-4-(4-fluorobenzoyl)piperazine analogs with improved pharmacological properties. Another area of interest is the investigation of 1-(4-chlorobenzyl)-4-(4-fluorobenzoyl)piperazine as a potential treatment for other diseases, such as cardiovascular diseases and metabolic disorders. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-chlorobenzyl)-4-(4-fluorobenzoyl)piperazine and its potential side effects.
Conclusion:
In conclusion, 1-(4-chlorobenzyl)-4-(4-fluorobenzoyl)piperazine is a promising chemical compound with potential therapeutic applications in various diseases. Its synthesis method is relatively simple, and it has been extensively studied for its biochemical and physiological effects. 1-(4-chlorobenzyl)-4-(4-fluorobenzoyl)piperazine has several advantages for lab experiments, but further studies are needed to fully understand its mechanism of action and potential side effects. There are several future directions for 1-(4-chlorobenzyl)-4-(4-fluorobenzoyl)piperazine research, and it is an exciting area of study for the scientific community.

Synthesis Methods

The synthesis of 1-(4-chlorobenzyl)-4-(4-fluorobenzoyl)piperazine involves the reaction of 4-chlorobenzyl chloride with 4-fluorobenzoyl chloride in the presence of piperazine. The reaction is carried out in anhydrous conditions and requires the use of a suitable solvent. The yield of the reaction is typically high, and the purity of the product can be achieved through recrystallization.

Scientific Research Applications

1-(4-chlorobenzyl)-4-(4-fluorobenzoyl)piperazine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammation. In cancer research, 1-(4-chlorobenzyl)-4-(4-fluorobenzoyl)piperazine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurological disorders, 1-(4-chlorobenzyl)-4-(4-fluorobenzoyl)piperazine has been investigated for its neuroprotective effects and potential as a treatment for neurodegenerative diseases. In inflammation research, 1-(4-chlorobenzyl)-4-(4-fluorobenzoyl)piperazine has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN2O/c19-16-5-1-14(2-6-16)13-21-9-11-22(12-10-21)18(23)15-3-7-17(20)8-4-15/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELFMBBFXRKTKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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